molecular formula C18H28N2O4 B5555608 (3S)-N,N-dimethyl-1-(2,4,5-trimethoxybenzoyl)azepan-3-amine

(3S)-N,N-dimethyl-1-(2,4,5-trimethoxybenzoyl)azepan-3-amine

Cat. No.: B5555608
M. Wt: 336.4 g/mol
InChI Key: SBPIQIYFORJUDV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N,N-dimethyl-1-(2,4,5-trimethoxybenzoyl)azepan-3-amine is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.20490738 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity of Azepines

Azepines, which are seven-membered heterocyclic compounds containing a nitrogen atom, have been studied for their unique reactivity. For instance, research on the reactivity of singlet and triplet aryl nitrenes has shown that azepines can be formed through the addition of nucleophiles and rearrangement processes. Such studies provide a foundation for understanding the reactivity and potential applications of azepine derivatives in synthetic chemistry (Albini, Bettinetti, & Minoli, 1997).

Azepine Synthesis and Stereocontrol

The synthesis of azepine derivatives, such as dibenz[c,e]azepines, has been explored with a focus on axial stereocontrol. This involves the preparation of these compounds from certain substrates via catalyzed intramolecular reactions. Such synthetic strategies highlight the potential for designing azepine-based molecules with specific stereochemical properties, which could be relevant for pharmaceutical applications (Balgobin et al., 2017).

Fused Azepine-Tetrazoles Synthesis

The synthesis of fused azepine-tetrazole libraries demonstrates the versatility of azepine derivatives in generating biologically relevant small molecules. This process involves a multi-component reaction, followed by specific treatments to afford the bicyclic azepine-tetrazoles, showcasing the potential of azepine derivatives in medicinal chemistry and drug discovery (Nixey et al., 2002).

Properties

IUPAC Name

[(3S)-3-(dimethylamino)azepan-1-yl]-(2,4,5-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-19(2)13-8-6-7-9-20(12-13)18(21)14-10-16(23-4)17(24-5)11-15(14)22-3/h10-11,13H,6-9,12H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPIQIYFORJUDV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.